molecular formula C14H11N3O4S B2601331 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 905675-73-2

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2601331
CAS No.: 905675-73-2
M. Wt: 317.32
InChI Key: FAWPPRJTQDDBAL-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 862807-79-2) is a synthetic organic compound with a molecular formula of C14H11N3O3S2 and a molecular weight of 333.4 g/mol. It is characterized by a unique structure incorporating a dimethyl-substituted benzothiazole ring linked via a carboxamide group to a nitrofuran moiety . This combination is of significant interest in medicinal chemistry and pharmacological research. The compound has demonstrated a range of promising biological activities in research settings. It has shown notable anticancer properties, with studies indicating it can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines . Furthermore, it exhibits potential anti-inflammatory effects by modulating inflammatory responses, such as the downregulation of pro-inflammatory cytokines . Its antimicrobial properties have also been evaluated, showing activity against both Gram-positive and Gram-negative bacteria, which suggests a broad-spectrum antimicrobial effect . The mechanism of action is multifaceted. The benzothiazole moiety is known to enhance interaction with biological targets, while the nitrofuran group can participate in redox reactions, affecting cellular processes . The carboxamide linker plays a key role by forming hydrogen bonds with biological macromolecules, thereby improving the compound's binding affinity and specificity . Researchers utilize this compound as a key scaffold in the synthesis of novel derivatives and as a pharmacological tool for studying cancer biology, infectious diseases, and inflammatory pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-7-5-8(2)12-9(6-7)15-14(22-12)16-13(18)10-3-4-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWPPRJTQDDBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The methylation of the benzothiazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Nitrofuran Moiety: The nitrofuran moiety is synthesized by nitration of furan-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves the coupling of the dimethylbenzothiazole derivative with the nitrofuran moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It may inhibit key pathways in microbial and cancer cells, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzothiazole-Nitrofuran Scaffolds

Table 1: Key Structural and Bioactive Differences
Compound Name Substituents on Benzothiazole Molecular Weight (g/mol) IC₅₀ (µM) MIC (µg/mL) Key Functional Groups
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide 5,7-dimethyl 344.3 ~50–70* 30–70 5-nitrofuran, carboxamide
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS: 862807-45-2) 4,7-dichloro 358.2 N/A N/A 5-nitrofuran, carboxamide
Compound 3 (Bioisostere) 6-ethyl, N-3-pyridylmethyl ~380–400† 73–170 30–70 5-nitrofuran, pyridine
Compound 4 (Bioisostere) 5-methoxy, benzyl ~370–390† 73–170 30–70 5-nitrofuran, methoxy

*Estimated based on structurally related compounds in ; †Molecular weights approximated from structural analogs.

Key Observations :

Substituent Effects: The 5,7-dimethyl substituents in the target compound enhance hydrophobicity (higher logP vs. Chlorine substituents (e.g., 4,7-dichloro in CAS 862807-45-2) increase molecular weight and electron-withdrawing effects, which may alter binding kinetics but reduce solubility . Bioisosteric replacements (e.g., pyridine in Compound 3, methoxy in Compound 4) retain inhibitory activity while modifying steric and electronic profiles, enabling evasion of resistance mechanisms .

Functional Group Impact: The 5-nitrofuran moiety is critical for redox cycling and generating reactive oxygen species (ROS), leading to microbial cell death . Carboxamide vs. carbohydrazide: Unlike the carbohydrazide derivative in (N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide), the carboxamide group in the target compound reduces hydrogen-bonding capacity, favoring passive diffusion over target-specific interactions .

Analogs with Divergent Scaffolds

  • Thiazolylmethylcarbamates (): These analogs (e.g., compounds w–z) feature larger, multi-ring systems with hydroperoxide or ureido groups. Their complexity increases topological polar surface area (>129 Ų), limiting bioavailability compared to the simpler benzothiazole-nitrofuran scaffold .
  • Compound 6 (N-methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide): Despite lacking nitrofuran, its intrinsic fluorescence and unique bicyclic structure enable alternative mechanisms, such as membrane disruption .

Research Findings and Implications

  • Antimicrobial Activity : The target compound’s MIC (30–70 µg/mL) aligns with bioisosteres (Compounds 3–4) but suggests off-target effects, as IC₅₀ values for sortase inhibition (73–170 µM) exceed MIC thresholds . This implies additional mechanisms, such as membrane destabilization or interference with electron transport chains.
  • Selectivity : The 5-nitrofuran group’s prevalence in primary hits (1% of 1,904 hits vs. 0.09% in screened libraries) underscores its role in selective toxicity .
  • Synthetic Accessibility : The target compound’s scaffold is more synthetically tractable than thiazolylmethylcarbamates, enabling scalable production for preclinical studies .

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological evaluation, mechanisms of action, and case studies related to this compound.

Synthesis and Structural Characteristics

The compound features a benzothiazole moiety linked to a nitrofuran structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that yield derivatives with enhanced pharmacological properties. The compound's structure can be characterized by various spectroscopic methods including NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer properties. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The following table summarizes key findings from these evaluations:

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.5Induces apoptosis via AKT/ERK inhibition
B7A5492.0Inhibits cell migration and inflammatory cytokines
B8H12992.5Promotes cell cycle arrest

Case Study: In a recent experiment, compound B7 was found to significantly inhibit the proliferation of cancer cells at concentrations as low as 1 µM. It also reduced levels of inflammatory markers IL-6 and TNF-α in macrophage models, suggesting dual anti-inflammatory and anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through assays measuring cytokine levels in response to treatment. In vitro studies indicated that the compound effectively downregulated pro-inflammatory cytokines in RAW264.7 macrophages.

The mechanism by which this compound exerts its effects likely involves interaction with specific cellular targets such as enzymes or receptors involved in cancer cell survival and inflammation. The presence of the nitrofuran group may enhance its reactivity and binding affinity to these targets.

Research Findings

Extensive research has been conducted on benzothiazole derivatives over the past two decades, highlighting their diverse biological activities:

  • Antitumor Properties: Numerous studies have reported that modifications to the benzothiazole nucleus can significantly enhance anticancer activity against various tumor types .
  • Mechanistic Insights: Investigations into the signaling pathways affected by these compounds have revealed that they can inhibit critical pathways like AKT and ERK, leading to reduced cell viability and increased apoptosis in cancer cells.
  • Selectivity: The selectivity of these compounds towards cancerous versus healthy cells has been assessed using MTT assays, demonstrating a favorable therapeutic index .

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